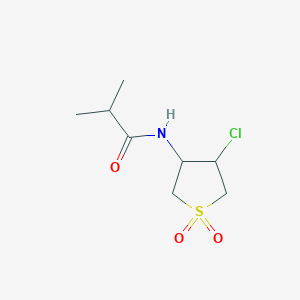![molecular formula C16H22N2O6S B7760559 N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and an alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a ring formation reaction involving a diamine and a sulfonylating agent. The methoxyphenylsulfonyl group is then introduced via a sulfonylation reaction. The final step involves coupling the piperidine derivative with L-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The piperidine ring and the methoxyphenylsulfonyl group are key structural features that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-leucine
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine
Uniqueness
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine is unique due to the specific positioning of the methoxyphenylsulfonyl group on the piperidine ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-4-3-9-18(10-12)25(22,23)14-7-5-13(24-2)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19)(H,20,21)/t11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMVAYHPYDXBR-PXYINDEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B7760501.png)
![N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine](/img/structure/B7760516.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B7760522.png)



![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)

![[4-[(4-Dimethylsilylphenyl)methyl]phenyl]-dimethylsilane](/img/structure/B7760571.png)

